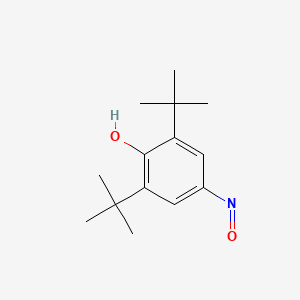

2,6-Di-tert-butyl-4-nitrosophenol

概要

説明

Mammalian Toxicity and Histopathologic Effects

The study on the mammalian toxicity of 2,6-di-tert-butyl-4-nitrophenol reveals that it has a relatively low acute toxicity, with LD50 values ranging from 260 mg/kg in female rats to 850 mg/kg in female mice when administered intraperitoneally. Oral administration results in about half the toxicity compared to parenteral routes. Notably, the compound exhibits cumulative toxic action, with degenerative changes observed in the heart, liver, spleen, kidney, and lung of acutely poisoned animals .

Electrochemical Oxidation

Electrochemical studies on the oxidation of 2,6-di-tert-butyl-4-isopropylphenol and its derivatives have shown that the oxidation products are derived from intermediate phenoxy radicals or phenoxonium ions. The study provides insights into the electrochemical behavior of these phenols and their potential to form various oxidized products, including quinone methides and bis-quinone methides .

Voltammetric Determination

A novel method for the determination of the nitro derivative of 2,6-di-tert-butyl-4-methyl-phenol using differential pulse voltammetry has been developed. The method involves synthesizing a standard compound for voltammetric determination after nitration and has been successfully applied to the determination of this compound in oil, indicating its potential for practical analysis .

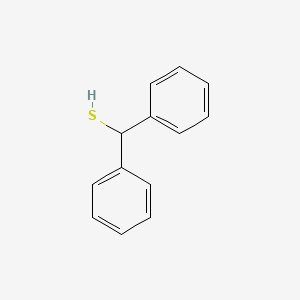

Nickel Complexes of N-Alkylated Derivatives

Research on the coordination properties of N-alkylated derivatives of 2,6-bis(aminomethyl)-4-tert-butyl-thiophenol with Ni(II) salts has led to the synthesis of mononuclear complexes with four-coordinate nickel(II) ions. These complexes exhibit an approximately planar trans-N2S2 coordination environment, differing from the parent arenethiol which forms dinuclear complexes .

Coordination Compounds Based on 4,6-Di-tert-butyl-2-nitrosophenol

The synthesis of new metal mono-, bis-, and tris(chelates) based on 4,6-di-tert-butyl-2-nitrosophenol has been reported. The study of their physicochemical properties, including X-ray diffraction and spectroscopy, provides insights into the structures of these complexes and the influence of the metal on the electronic structure of the coordinated ligand .

Reaction of Di-tert-butylnitroxide Radicals

Di-tert-butylnitroxide radicals exhibit stability under certain conditions but can react with very reactive substrates or at high temperatures. The study of their reactions, including pyrolysis and interactions with various compounds, contributes to the understanding of their stability and reactivity .

Regiocontrolled Nitration

The nitration of di(tert-butyl)phenols can lead to oxidative coupling products. However, substitutive nitration of certain derivatives results in the formation of nitrophenols in quantitative yield, demonstrating the influence of substituents on the nitration outcome .

Antiferromagnetic Exchange Interaction

The synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its structural analysis reveal an isosceles triangular configuration of spins, leading to antiferromagnetic exchange interactions. The EPR spectrum and temperature dependence of molar susceptibility provide additional information on the magnetic properties of this compound .

Synthesis and Properties of Nitro Derivatives

Nitration of tert-butylpyrenes results in molecules with hindered nitro groups, which exhibit unique chemical and spectroscopic behaviors due to the lack of interaction between the nitro group and the aromatic system. Mass spectrometric fragmentation patterns further illustrate the influence of steric hindrance on the behavior of these compounds .

科学的研究の応用

Analytical Chemistry Applications

A study by Chýlková et al. (2016) developed a voltammetric method for determining the nitro derivative of the synthetic antioxidant 2,6-di-tert-butyl-4-methyl-phenol using differential pulse voltammetry. This method proved effective for analyzing oil samples, indicating its potential for practical analysis in various industries (Chýlková et al., 2016).

Coordination Chemistry

Lyubchenko et al. (2006) synthesized new metal mono-, bis-, and tris(chelates) based on 4,6-di-tert-butyl-2-nitrosophenol, exploring their physicochemical properties. The study revealed insights into the structures of these complexes and how the complexing metal affects the electronic structure of the ligand, offering potential applications in materials science and catalysis (Lyubchenko et al., 2006).

Antioxidant Properties and Applications

Rigobello et al. (2004) evaluated the antioxidant properties of various phenolic compounds, including 2,6-Di-tert-butyl-4-nitrosophenol. The study compared these compounds' effectiveness in scavenging free radicals and inhibiting lipid peroxidation, contributing valuable data for developing new antioxidants in pharmacology and food preservation (Rigobello et al., 2004).

Environmental and Safety Studies

Jensen et al. (2014) investigated the formation of 2,6-di-tert-butyl-4-nitrophenol during the combustion of diesel fuel containing antioxidant precursors. This research is crucial for understanding the environmental impact and potential health risks of using certain antioxidants in fuels, highlighting the need for safer alternatives (Jensen et al., 2014).

作用機序

Target of Action

The primary targets of 2,6-Di-tert-butyl-4-nitrosophenol are Cu (ii) and Zn (ii) . The compound forms complexes with these targets via the nitro group in an unusual nitronato-quinone resonance form .

Mode of Action

2,6-Di-tert-butyl-4-nitrosophenol interacts with its targets by forming complexes. The bulky 2,6-di-tert-butyl-4-nitrophenolate ligand forms complexes with [Tp tBu Cu II] + and [Tp tBu Zn II] + binding via the nitro group in an unusual nitronato-quinone resonance form . This interaction results in changes in the electronic structure of the coordinated ligand .

Biochemical Pathways

It is known that the compound undergoes oxidative self-coupling by the action of k3fe (cn)6 in alkaline medium .

Result of Action

The result of the action of 2,6-Di-tert-butyl-4-nitrosophenol is the formation of complexes with Cu (ii) and Zn (ii), which leads to changes in the electronic structure of the coordinated ligand

Action Environment

The action of 2,6-Di-tert-butyl-4-nitrosophenol is influenced by environmental factors such as the presence of certain solvents. For example, the compound’s equilibrium in nonpolar solvents is shifted almost completely toward the nitrosophenol form, while in polar solvents, it is shifted to the benzoquinone oxime form . This suggests that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment.

Safety and Hazards

特性

IUPAC Name |

2,6-ditert-butyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)10-7-9(15-17)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOKPJOOVQELMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061350 | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di-tert-butyl-4-nitrosophenol | |

CAS RN |

955-03-3, 15052-28-5 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-nitrosophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15052-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

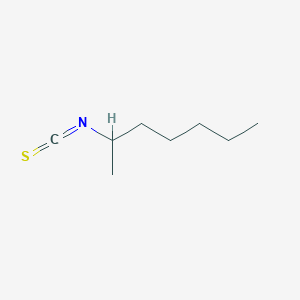

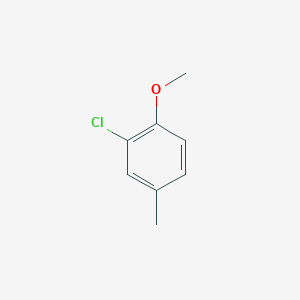

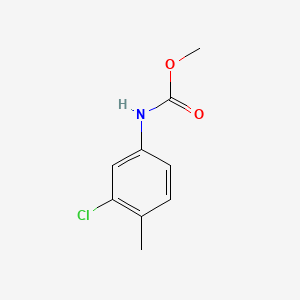

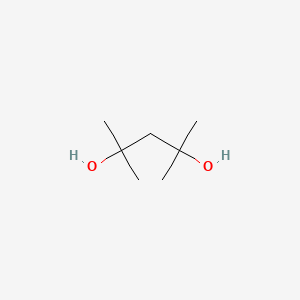

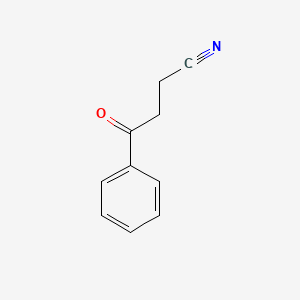

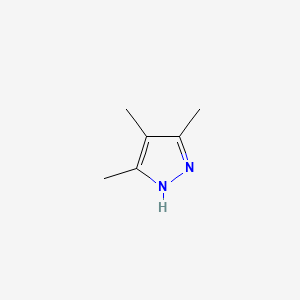

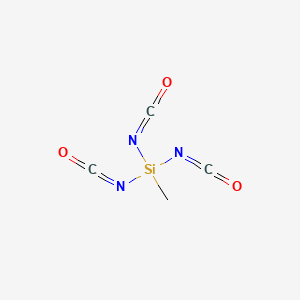

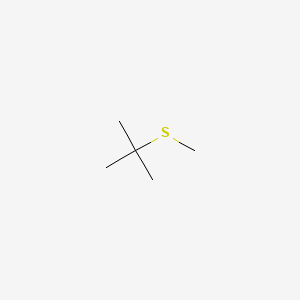

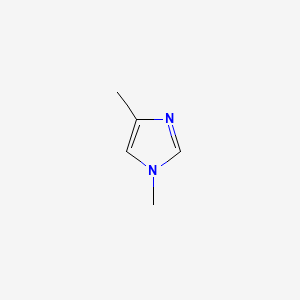

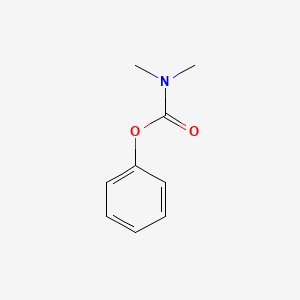

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What was the key finding regarding 2,6-Di-tert-butyl-4-nitrosophenol in the study?

A1: The research demonstrated that 2,6-Di-tert-butyl-4-nitrosophenol, alongside several other monocyclic compounds, exhibited an inhibitory effect on both semiconservative DNA synthesis and DNA repair synthesis within human peripheral lymphocytes. [] This suggests that exposure to this compound could potentially interfere with the cell's natural ability to replicate its DNA and repair any damage, which are crucial processes for maintaining genomic integrity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)

![5-Vinylbenzo[d][1,3]dioxole](/img/structure/B1345675.png)